Methyl 2-(5-bromo-2-cyanophenoxy)acetate
Description
Methyl 2-(5-bromo-2-cyanophenoxy)acetate is an aromatic ester featuring a phenoxy backbone substituted with bromine and cyano groups at the 5- and 2-positions, respectively, linked to a methyl acetate moiety. For instance, methyl 2-(5-bromo-2-hydroxyphenyl)acetate (CAS 220801-66-1) is synthesized by esterification of 5-bromo-2-hydroxyphenylacetic acid with methanol under acidic conditions . Similarly, methyl 2-(3-methylsulfinyl-1-benzofuran-2-yl)acetate derivatives are prepared via oxidation of methylthio precursors using 3-chloroperoxybenzoic acid . These methods suggest that the target compound could be synthesized through analogous pathways, leveraging bromo-cyano-phenolic precursors and methyl bromoacetate in basic conditions.
Properties
IUPAC Name |
methyl 2-(5-bromo-2-cyanophenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-14-10(13)6-15-9-4-8(11)3-2-7(9)5-12/h2-4H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSWPEJJHGNEEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=CC(=C1)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Reagents
The reaction begins with 5-bromo-2-cyanophenol (1 ), which is deprotonated by a strong base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in anhydrous dimethylformamide (DMF) to form the phenoxide ion (2 ). This intermediate reacts with methyl chloroacetate (3 ) via an Sₙ2 mechanism, yielding the target compound (4 ) (Figure 1).
Key Conditions :
Optimization Strategies
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Base Selection : Potassium tert-butoxide (t-BuOK) in DMF improves reaction efficiency by minimizing side reactions.
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Solvent Effects : Polar aprotic solvents like DMF enhance ionic dissociation, accelerating phenoxide formation.
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Stoichiometry : A 1:1.2 molar ratio of phenol to methyl chloroacetate ensures complete conversion.
Alternative Synthetic Pathways
Esterification of Preformed Ethers
An alternative route involves synthesizing 2-(5-bromo-2-cyanophenoxy)acetic acid (5 ) followed by esterification with methanol. This method is less common due to additional steps but offers higher purity.
Procedure :
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Ether Formation : React 5-bromo-2-cyanophenol with chloroacetic acid in NaOH/ethanol.
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Esterification : Treat the resulting acid with methanol and catalytic sulfuric acid under reflux.
Conditions :
Palladium-Catalyzed Coupling Reactions
Palladium-mediated cross-coupling can introduce the bromo or cyano groups post-ether synthesis. For example, Suzuki-Miyaura coupling using aryl boronic acids and Pd(PPh₃)₄ facilitates functionalization.
Example :
Challenges :
Reaction Optimization and Critical Parameters
Temperature and Time Dependence
Elevated temperatures (70–80°C) reduce reaction times but risk decomposition of the cyano group. A balance is achieved at 65°C with 4-hour durations.
Solvent and Base Compatibility
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 78 | 95 |
| Acetone | t-BuOK | 85 | 97 |
| THF | NaH | 68 | 90 |
Side Reactions and Mitigation
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Hydrolysis of Cyano Group : Minimized by avoiding aqueous conditions during ether synthesis.
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Over-Alkylation : Controlled by using methyl chloroacetate in slight excess.
Purification and Characterization
Isolation Techniques
Spectroscopic Characterization
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 3.75 (s, 3H, OCH₃), δ 4.65 (s, 2H, OCH₂CO), δ 7.45–7.70 (m, 3H, Ar-H) |
| ¹³C NMR | δ 169.8 (C=O), δ 116.5 (CN), δ 55.2 (OCH₃) |
| MS | m/z 299.98 [M+H]⁺ (calc. 300.00) |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction times and improves safety. A tubular reactor with in-line monitoring ensures consistent output.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-bromo-2-cyanophenoxy)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.
Reduction: The cyano group can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenoxyacetates.
Hydrolysis: Formation of 2-(5-bromo-2-cyanophenoxy)acetic acid.
Reduction: Formation of 2-(5-bromo-2-aminophenoxy)acetate.
Scientific Research Applications
Methyl 2-(5-bromo-2-cyanophenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(5-bromo-2-cyanophenoxy)acetate involves its interaction with specific molecular targets. The bromine and cyano groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
Table 1: Comparison of Key Compounds Based on Substituents
Key Observations :
- Substituent Polarity: The cyano group in the target compound is strongly electron-withdrawing, which may enhance electrophilic reactivity compared to hydroxyl or methylsulfinyl substituents. This could influence solubility and crystallization behavior.
- Boiling Points: Methyl 2-(5-bromo-2-hydroxyphenyl)acetate has a high boiling point (317.1°C) due to intermolecular hydrogen bonding . The cyano derivative likely exhibits lower boiling points due to reduced hydrogen-bonding capacity.
- Crystal Packing: Hydroxyl-substituted compounds (e.g., CAS 220801-66-1) form O–H⋯O hydrogen-bonded networks , whereas benzofuran derivatives (e.g., ) stabilize via C–H⋯π and weak C–H⋯O interactions . The target compound’s cyano group may participate in C–H⋯N or dipolar interactions.
Structural and Functional Group Variations
Phenoxy vs. Benzofuran/Coumarin Cores
- Phenoxy Derivatives: The target compound and CAS 220801-66-1 share a phenoxy core but differ in substituents (CN vs. OH). The hydroxyl group enables stronger hydrogen bonding, whereas the cyano group may enhance thermal stability and π-stacking .
- Benzofuran Derivatives : Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate features a fused oxygen-containing heterocycle. The methylsulfinyl group introduces chirality and stabilizes crystal packing via C–H⋯O bonds .
- Coumarin Derivatives : Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate exhibits a planar fused-ring system with O–H⋯O chains, favoring bioactivity (e.g., antimicrobial properties) .
Ester Group Variations
- Methyl vs.
- Amino-Substituted Esters: Methyl 2-amino-2-(2-bromo-5-fluorophenyl)acetate (CAS 1698451-08-9) introduces an amino group, enabling additional hydrogen bonding but increasing susceptibility to oxidation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Methyl 2-(5-bromo-2-cyanophenoxy)acetate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or oxidation of precursor sulfides. For example, oxidation of methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate with 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 273 K yields the desired product after purification via column chromatography (hexane:ethyl acetate, 1:2 v/v) . Reaction optimization should focus on temperature control (e.g., maintaining 273 K to prevent side reactions) and stoichiometric ratios (e.g., 0.85 mmol mCPBA per 0.8 mmol substrate).
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
- Methodology :
- 1H NMR : Key signals include aromatic protons (δ 7.34–8.07 ppm for bromo-substituted benzene), methyl ester (δ 3.75 ppm), and sulfinyl/carbonyl groups (δ 3.06 ppm for sulfinyl-CH3) .
- EI-MS : Molecular ion peaks at m/z 330 [M+] and 332 [M+2] confirm the presence of bromine .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodology : Store at -20°C in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis of the ester or cyanide groups. Stability data from analogs (e.g., methyl 2-phenylacetoacetate) indicate ≥5-year shelf life under these conditions .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodology : Use SHELX programs for structure refinement. For example, SHELXL refines small-molecule structures by analyzing intermolecular interactions (e.g., C–H⋯π and hydrogen bonds) . ORTEP-3 can visualize planar benzofuran units (mean deviation: 0.013 Å) and packing motifs .
Q. What computational methods are suitable for predicting the compound’s reactivity in catalytic systems?
- Methodology : Density Functional Theory (DFT) can model reaction pathways, such as intramolecular arylation in flow systems. Studies on similar bromophenoxy esters use Lewis acid catalysts (e.g., Pd(OAc)₂) in continuous flow reactors to enhance regioselectivity .
Q. How do steric and electronic effects influence the compound’s utility in drug discovery?
- Methodology :
- Steric Effects : The bromine and cyano groups increase steric hindrance, reducing nucleophilic attack on the ester.
- Electronic Effects : The electron-withdrawing cyano group activates the phenoxy ring for electrophilic substitution. Analog studies (e.g., 5-bromo-2-cyanophenylboronic acid) highlight applications in Suzuki-Miyaura cross-coupling for bioactive molecule synthesis .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
